molecular formula C9H13NO3S2 B7585212 N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide

N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide

Cat. No.: B7585212
M. Wt: 247.3 g/mol
InChI Key: WCDFPAJWZPPTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea compounds and has been studied for its ability to modulate ion channels in the body.

Mechanism of Action

The mechanism of action of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide involves its ability to modulate ion channels in the body. Specifically, it has been shown to bind to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic beta cells, which is why this compound has been studied as a potential treatment for type 2 diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate ion channels in the body. By binding to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, this compound can stimulate insulin release in pancreatic beta cells. This effect has been studied in both animal and human models, and has shown promise as a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide in lab experiments is its specificity for the sulfonylurea receptor subunit of the ATP-sensitive potassium channel. This makes it a useful tool for studying the function of this channel in various tissues and cell types. However, one limitation of this compound is its potential for off-target effects, particularly on other ion channels. Researchers must be careful to control for these potential effects when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide. One area of interest is its potential as a treatment for other conditions beyond type 2 diabetes. For example, researchers have investigated its potential as a treatment for epilepsy, due to its ability to modulate ion channels in the brain. Additionally, there is interest in developing more specific and potent sulfonylurea compounds that can target the ATP-sensitive potassium channel with greater selectivity and efficacy. Finally, researchers are also interested in exploring the potential of this compound as a tool for studying the function of ion channels in various tissues and cell types.

Synthesis Methods

The synthesis of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide involves the reaction of N-methyl-N-propan-2-ylsulfonyl chloride with thiophene-2-carboxamide. The reaction is typically carried out in the presence of a base catalyst such as triethylamine, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide has been studied for its potential as a therapeutic agent for a variety of conditions. One area of research has focused on its ability to modulate ion channels in the body, particularly the ATP-sensitive potassium channel. This channel plays a role in regulating insulin secretion in the pancreas, and researchers have investigated the potential of this compound as a treatment for type 2 diabetes.

Properties

IUPAC Name

N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-5-4-6-14-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFPAJWZPPTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N(C)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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